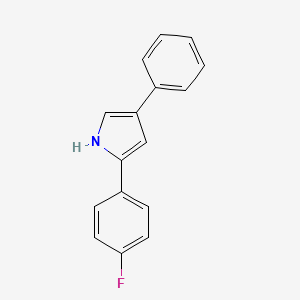

2-(4-fluorophenyl)-4-phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

862201-39-6 |

|---|---|

Molecular Formula |

C16H12FN |

Molecular Weight |

237.27 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-4-phenyl-1H-pyrrole |

InChI |

InChI=1S/C16H12FN/c17-15-8-6-13(7-9-15)16-10-14(11-18-16)12-4-2-1-3-5-12/h1-11,18H |

InChI Key |

MNAIQRBWMWDEIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Computational and Theoretical Investigations of 2 4 Fluorophenyl 4 Phenyl 1h Pyrrole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

There are no specific research findings for 2-(4-fluorophenyl)-4-phenyl-1H-pyrrole to report for the following subsections.

A critical aspect of understanding a molecule's chemical behavior is the analysis of its electronic structure, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. For this compound, specific values for the HOMO and LUMO energies and the corresponding energy gap have not been computationally determined or published in the scientific literature.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Without dedicated DFT studies on this compound, a detailed FMO analysis to predict its reactivity is not possible.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how a molecule will interact with other molecules. No EPS maps for this compound have been published.

Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of a compound. However, predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption maxima, and Infrared (IR) vibrational frequencies for this compound are not available in the absence of specific computational studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations provide insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. Such studies are crucial for understanding how a molecule might behave in a biological system or in the solid state. There is no evidence of MD simulations having been performed for this compound to analyze its conformational landscape or interaction patterns.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can also be employed to model reaction mechanisms, identifying transition states and calculating activation energies. This predictive capability is fundamental to understanding and optimizing chemical syntheses. The reaction pathways and associated transition states for the synthesis or degradation of this compound have not been computationally investigated.

Theoretical Studies on Aromaticity and Electronic Delocalization within the Pyrrole (B145914) Ring of this compound

The aromaticity of the pyrrole ring in this compound is a key determinant of its stability and reactivity. While specific computational studies exclusively on this molecule are not prevalent in the literature, extensive theoretical work on substituted pyrroles provides a strong basis for understanding its electronic characteristics. researchgate.netresearchgate.net The aromaticity of the pyrrole core is significantly influenced by the nature and position of its substituents. researchgate.net

Aromaticity is a complex concept, and several computational indices are employed to quantify it. Among the most common are the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and Nucleus-Independent Chemical Shift (NICS), a magnetic criterion. researchgate.net For the parent pyrrole, the π-electron system (6 π-electrons) results in a significant degree of aromaticity. When substituents are introduced, they can either enhance or diminish this aromatic character through electronic effects.

In the case of this compound, the two aryl groups are directly attached to the pyrrole ring. The phenyl group at the 4-position and the 4-fluorophenyl group at the 2-position influence the electron density distribution within the heterocyclic core. The electron-donating or -withdrawing properties of these substituents modulate the π-electron delocalization in the ring. researchgate.net It has been demonstrated in studies of C3-substituted pyrroles that the electronic properties of the substituents are crucial in determining the degree of substituent effect. researchgate.net The fluorophenyl group, with the electronegative fluorine atom, can exert an inductive withdrawing effect, while the phenyl group's effect can be more complex, involving both inductive and resonance contributions.

Theoretical calculations on various substituted pyrroles have shown that the aromaticity of the ring can be fine-tuned. researchgate.net For instance, studies on N- and C3-substituted pyrroles have shown that substituents at the C3 position have a much greater impact on the electronic structure than those at the nitrogen atom. researchgate.net While 2- and 4-positions are different from C3, this highlights the sensitivity of the pyrrole ring's electronics to the substitution pattern.

To illustrate the range of aromaticity indices in substituted pyrroles, the following table presents representative HOMA and NICS(0) values for related pyrrole derivatives, as these are common benchmarks in computational studies. researchgate.netchinesechemsoc.org The NICS(0) value is the negative of the magnetic shielding computed at the ring's geometric center; more negative values indicate stronger aromaticity.

Table 1: Representative Aromaticity Indices for Substituted Pyrrole Systems

| Compound | HOMA | NICS(0) (ppm) |

|---|---|---|

| Pyrrole | 0.78 | -15.2 |

| 1-Methylpyrrole | 0.77 | -14.8 |

| 2-Phenylpyrrole | 0.75 | -13.9 |

| 3-Phenylpyrrole | 0.76 | -14.1 |

| Fused Pyrrole System | Not applicable | -17.5 chinesechemsoc.org |

Note: The data in this table is illustrative and compiled from typical values for substituted pyrroles found in computational literature. The HOMA and NICS values for this compound would require specific calculation but are expected to be in a similar range, reflecting a significant degree of aromatic character.

The electronic delocalization within the pyrrole ring of this compound is intrinsically linked to its aromaticity. The π-electrons are not confined to specific double bonds but are spread across the five-membered ring. This delocalization is evident in the analysis of molecular orbitals obtained from quantum chemical calculations. chinesechemsoc.org For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would likely show significant contributions from the atoms of the pyrrole ring, as well as delocalization onto the appended phenyl and fluorophenyl rings. This extended conjugation can influence the molecule's electronic absorption and emission properties. In studies of ruthenium chelate pyrrole derivatives, electron delocalization along fused five-membered rings was found to support the aromatic features of the system. mdpi.com

Solvent Effects on the Electronic Structure and Reactivity of this compound via Continuum Solvation Models

The electronic structure and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Continuum solvation models are a powerful computational tool to investigate these effects. uni-heidelberg.deroyalsocietypublishing.org These models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), simulate the solvent as a continuous dielectric medium rather than individual solvent molecules. uni-heidelberg.de This approach allows for the calculation of solvent effects on properties like electronic spectra, dipole moments, and reaction energetics in a computationally efficient manner.

For this compound, the presence of polarizable phenyl rings and the polar C-F bond suggests that its electronic properties would be sensitive to the polarity of the solvent. Theoretical studies on related phenylpyrroles and other substituted pyrroles have effectively used continuum models to predict and interpret these changes. researchgate.netmdpi.com

A key application of these models is to predict solvatochromism, which is the change in the color of a substance when dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent. For instance, in a polar solvent, a molecule with a larger dipole moment in the excited state compared to the ground state will experience a red shift (bathochromic shift) in its absorption spectrum. Theoretical calculations using models like PCM can predict these shifts by calculating the electronic transition energies in different dielectric media. Studies on BODIPY dyes with pyrrole substituents have shown that increasing solvent polarity can intensify the Stokes' shift. mdpi.com Similarly, investigations on meso-thienyl-substituted corroles, which are structurally related to pyrrole systems, have indicated that solvents can enhance the transition dipole moments. nih.gov

The reactivity of this compound would also be influenced by the solvent. For reactions involving charge separation or the formation of polar transition states, a polar solvent would lower the activation energy, thereby increasing the reaction rate. Continuum models can be used to calculate the free energy of activation in different solvents to provide insights into these kinetic effects.

The following interactive table illustrates the kind of data that can be generated from continuum solvation model calculations, showing the effect of different solvents on a key electronic property of a model phenylpyrrole system.

Table 2: Calculated Effect of Solvent on the First Electronic Transition Energy of a Model Phenylpyrrole

| Solvent | Dielectric Constant (ε) | Calculated Transition Energy (eV) |

|---|---|---|

| n-Hexane | 1.88 | 4.52 |

| Toluene | 2.38 | 4.48 |

| Dichloromethane | 8.93 | 4.35 |

| Acetonitrile | 35.69 | 4.29 |

| Water | 78.36 | 4.25 |

Note: This table presents illustrative data based on typical results from PCM calculations on phenylpyrrole systems to demonstrate the expected trend for this compound. The values show a decrease in the transition energy (a red shift) as the solvent polarity increases.

Reaction Mechanisms and Chemical Reactivity of 2 4 Fluorophenyl 4 Phenyl 1h Pyrrole

Electrophilic Aromatic Substitution Mechanisms on the Pyrrole (B145914) Core and Phenyl Substituents

The pyrrole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene. beilstein-journals.orgrsc.org The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density at the carbon atoms. acs.org This heightened nucleophilicity directs electrophilic attack preferentially to the pyrrole ring over the appended phenyl rings.

For 2,4-disubstituted pyrroles like 2-(4-fluorophenyl)-4-phenyl-1H-pyrrole, the available positions for electrophilic attack on the pyrrole core are C3 and C5. The regioselectivity of such reactions is governed by the electronic and steric influences of the existing substituents. The 2-(4-fluorophenyl) and 4-phenyl groups are both electron-withdrawing by induction and resonance to some extent, which slightly deactivates the pyrrole ring compared to simple alkyl-substituted pyrroles. However, the pyrrole ring remains the most nucleophilic component of the molecule.

Attack at the C5 position is generally favored over the C3 position. This preference is attributed to the ability of the nitrogen atom to better stabilize the positive charge in the arenium ion intermediate formed during attack at an α-position (C2 or C5). beilstein-journals.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position of Attack | Predicted Outcome | Rationale |

| C5 | Major Product | Formation of a more stable carbocation intermediate, resonance-stabilized by the nitrogen lone pair. |

| C3 | Minor Product | Less stable carbocation intermediate compared to C5 attack. |

| Phenyl Rings | Negligible | The phenyl rings are less activated towards electrophilic substitution compared to the pyrrole core. |

Common electrophilic substitution reactions for pyrroles include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. rsc.org Due to the high reactivity of the pyrrole ring, mild reaction conditions are often sufficient. richmond.edu

Nucleophilic Reactivity of the Pyrrole Nitrogen Atom

The N-H proton of the pyrrole ring is weakly acidic, with a pKa of approximately 17.5 for the parent pyrrole. acs.org This allows for deprotonation by strong bases, such as sodium hydride (NaH) or organolithium reagents, to form the corresponding pyrrolide anion. This anion is a potent nucleophile.

The resulting pyrrolide of this compound can react with various electrophiles at the nitrogen atom. For instance, alkylation with alkyl halides would yield N-alkylated products. The choice of base and solvent can influence the site of reaction (N vs. C-alkylation), with more ionic metal-nitrogen bonds (e.g., with Na+ or K+) favoring N-alkylation. acs.org

Pericyclic and Cycloaddition Reactions Involving the Pyrrole Ring System

Pyrroles can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition, where the pyrrole ring acts as the diene. libretexts.orglibretexts.org However, the aromatic character of the pyrrole ring means that it is a reluctant diene. To facilitate this reaction, the pyrrole often needs to be activated with an electron-withdrawing group on the nitrogen atom. youtube.com For N-unsubstituted pyrroles like the title compound, the equilibrium of the Diels-Alder reaction often lies towards the starting materials.

If the nitrogen were substituted with a strong electron-withdrawing group (e.g., a sulfonyl or carboxyl group), the [4+2] cycloaddition with a reactive dienophile would become more feasible. youtube.com The regioselectivity of such a reaction would be influenced by the electronic nature of the substituents on both the pyrrole and the dienophile.

Pyrroles can also undergo [2+2] and [2+1] cycloaddition reactions. acs.org For instance, reaction with a carbene could lead to a [2+1] cycloaddition product. youtube.com

Metalation and Lithiation Reactions for Further Synthetic Transformations

Directed metalation is a powerful tool for the functionalization of aromatic rings. In the case of this compound, lithiation can be achieved. The primary site of deprotonation would be the N-H proton, as discussed in section 5.2.

However, under certain conditions, C-H lithiation is also possible. The most acidic C-H bond on the pyrrole ring is at the C5 position, ortho to the nitrogen. Therefore, treatment with a strong organolithium base like n-butyllithium or lithium diisopropylamide (LDA) could potentially lead to lithiation at the C5 position, especially if the nitrogen is protected. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position.

Oxidation and Reduction Pathways of the Pyrrole Nucleus and Substituents

Oxidation:

The oxidation of pyrroles can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.netnih.gov The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. researchgate.net Common products of pyrrole oxidation include pyrrolinones, maleimides, and polymeric materials. youtube.com For this compound, oxidation would likely attack the pyrrole core. The presence of substituents may influence the stability of the oxidized products. Photosensitized oxidation, for example, can proceed via an endoperoxide intermediate. nih.gov

Reduction:

The reduction of the pyrrole ring can yield either pyrrolines (dihydropyrroles) or pyrrolidines (tetrahydropyrroles). acs.orgnih.gov Catalytic hydrogenation is a common method for the complete reduction of the pyrrole ring to a pyrrolidine. acs.orgacs.org The stereochemical outcome of the reduction can be influenced by the existing substituents, which can direct the approach of hydrogen to one face of the ring. acs.orgacs.org

Partial reduction to a pyrroline (B1223166) is also possible using methods like the Birch reduction (dissolving metal in liquid ammonia) or reduction with zinc in acidic media (Knorr-Rabe reduction). beilstein-journals.orgrsc.orgnih.gov The presence of electron-withdrawing groups can facilitate Birch reduction. rsc.org

Table 2: Potential Reduction Products of this compound

| Reduction Method | Potential Product(s) | Notes |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-(4-fluorophenyl)-4-phenylpyrrolidine | Complete reduction of the pyrrole ring. Stereoisomers are possible. acs.orgacs.org |

| Birch Reduction (e.g., Na/NH₃, EtOH) | 2-(4-fluorophenyl)-4-phenyl-2,5-dihydropyrrole | Partial reduction of the pyrrole ring. rsc.orgnih.gov |

| Knorr-Rabe Reduction (e.g., Zn, acid) | 2-(4-fluorophenyl)-4-phenyl-2,5-dihydropyrrole | Partial reduction, particularly for electron-rich pyrroles. beilstein-journals.org |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The principles of kinetic and thermodynamic control are relevant to several reactions of this molecule. youtube.comkhanacademy.orgyoutube.com

Electrophilic Aromatic Substitution: The preference for attack at the C5 position is a kinetically controlled phenomenon, as the activation energy for the formation of the more stable intermediate is lower.

Deprotonation/Alkylation: The site of alkylation (N vs. C) can sometimes be influenced by kinetic versus thermodynamic control. N-alkylation is often the kinetic product, while C-alkylation might be favored under equilibrating conditions.

Cycloaddition Reactions: Diels-Alder reactions are often reversible. At lower temperatures, the reaction may be under kinetic control, favoring the endo product. At higher temperatures, the reaction may become thermodynamically controlled, favoring the more stable exo product or even reverting to the starting materials. mdpi.com

Advanced Applications and Materials Science Contributions of 2 4 Fluorophenyl 4 Phenyl 1h Pyrrole

Role as a Building Block in Polymer Chemistry

The pyrrole (B145914) moiety is a fundamental component in the field of conducting polymers. The ability of 2-(4-fluorophenyl)-4-phenyl-1H-pyrrole to be integrated into larger polymeric structures opens up avenues for creating materials with tailored electronic and physical properties for advanced applications.

Conjugated Polymers and Oligomers for Organic Electronic Devices

The this compound unit is an attractive building block for conjugated polymers and oligomers intended for organic electronic devices. The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polycondensation, which can link these pyrrole monomers into extended π-conjugated systems. rsc.orgnih.gov The presence of the fluorine atom on one of the phenyl rings is a critical feature. Fluorination is known to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. rsc.org This tuning of frontier orbital energies is crucial for optimizing charge injection and transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Furthermore, the introduction of fluorine can influence the polymer's backbone planarity and intermolecular packing in the solid state. rsc.org For instance, in related diketopyrrolopyrrole (DPP) based polymers, fluorination has been shown to shrink the π–π stacking distance, which can facilitate more efficient intermolecular charge hopping, a key factor for achieving high charge carrier mobility. rsc.orgrsc.org Therefore, polymers incorporating the this compound monomer are expected to benefit from enhanced environmental stability and potentially higher charge transport efficiency, making them promising candidates for the active layers in next-generation electronic devices. acs.org

Main-Chain and Side-Chain Polymerization Strategies Utilizing Pyrrole Monomers

The this compound monomer can be utilized in both main-chain and side-chain polymerization strategies to create functional polymers.

Main-Chain Polymerization: In this approach, the pyrrole derivative acts as a monomer that is directly incorporated into the polymer backbone. This is the primary method for creating conjugated polymers where the pyrrole unit contributes directly to the π-electron delocalization along the chain. lookchem.com Techniques like direct arylation polycondensation (DArP) or electropolymerization are commonly employed. yuntech.edu.twrsc.org For example, 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, a related monomer, has been successfully electropolymerized to form a stable, electrochromic polymer film. yuntech.edu.tw A similar strategy could be applied to polymers of this compound to create materials for applications such as electrochromic devices or OFETs.

Side-Chain Polymerization: Alternatively, the pyrrole unit can be attached as a pendant group to a non-conjugated polymer backbone. This strategy is useful for combining the unique electronic or optical properties of the pyrrole derivative with the desirable physical properties (e.g., solubility, flexibility) of a conventional polymer like polystyrene or polymethacrylate. The resulting materials can be processed more easily while still exhibiting the characteristic fluorescence or charge-carrying capacity of the pyrrole moiety, making them suitable for applications like solution-processed OLEDs or sensors.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Aryl-substituted pyrroles are a well-established class of luminescent materials. The specific substitution pattern and the presence of the fluorine atom in this compound significantly influence its photophysical properties, making it a promising candidate for use in OLEDs.

Fluorescent and Phosphorescent Properties and Quantum Yields

Pyrrole derivatives often exhibit strong fluorescence in the blue to green region of the visible spectrum. nih.gov The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is highly dependent on the molecular structure and the surrounding environment. For many aryl-substituted pyrroles, high quantum efficiencies have been reported, in some cases exceeding 99%. nih.gov The introduction of a fluorine atom, as in this compound, can modulate the emission wavelength and quantum yield. While fluorination can sometimes lead to quenching, it can also enhance emission by promoting favorable molecular packing that reduces non-radiative decay pathways. rsc.org

Some pyrrole derivatives can also exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state. acs.org This property is highly desirable for solid-state lighting applications like OLEDs. While not explicitly documented for this specific compound, related multiaryl-substituted pyrroles are known to be AIE-active. acs.org

The photophysical properties of pyrrole derivatives are highly sensitive to their substitution pattern and solvent environment, as illustrated by the data on related compounds in the table below.

| Compound/System | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent/State |

| Pyrrole Fluorophore 3 | - | - | > 0.99 | - |

| Pyrrole Fluorophore 4 | - | - | > 0.99 | - |

| Pyrrole Fluorophore 5 | - | - | > 0.99 | - |

| Pyrrole Fluorophore 6 | - | - | > 0.99 | - |

| 5-substituted dihydropyrrolo[3,2-b]pyrrole | 346 | 446 | 0.04 (solid) | Acetonitrile |

| 6-substituted dihydropyrrolo[3,2-b]pyrrole | 308 | 538 | - | Acetonitrile |

| Polymer P1 (Pyrrole-based) | 469 | - | 0.46 | THF |

| Polymer P2 (Pyrrole-based) | 489 | - | 0.33 | THF |

| Table based on data for various pyrrole derivatives. nih.govrsc.orgnih.gov |

Charge Transport Characteristics in Thin Films

Efficient charge transport is critical for the performance of OLEDs and other organic electronic devices. The charge carrier mobility in thin films of pyrrole-based materials is influenced by factors such as molecular packing, film morphology, and the electronic properties of the individual molecules. mdpi.com The introduction of fluorine in this compound is expected to have a significant impact on its charge transport characteristics.

Fluorination generally lowers the HOMO and LUMO energy levels, which can improve the injection of charge carriers from the electrodes and enhance the material's stability against oxidation. rsc.org However, the effect on mobility can be complex. In some diketopyrrolopyrrole-based polymers, fluorination has led to a decrease in hole mobility despite improving structural alignment. rsc.org Conversely, in other systems, it has been shown to switch the material from p-type (hole-transporting) to ambipolar (transporting both holes and electrons) or even n-type (electron-transporting) behavior, particularly after thermal annealing. rsc.org This tunability is a key advantage. For instance, a study on fluorinated polydiketopyrrolopyrroles showed that while non-fluorinated versions were purely p-type, a tetrafluorinated analog became ambipolar after annealing, with electron mobilities reaching 1.3 x 10⁻² cm² V⁻¹ s⁻¹. rsc.org This suggests that polymers based on this compound could be engineered to exhibit specific charge transport properties required for different layers within an OLED stack.

Comparative Charge Carrier Mobilities in Related Polymer Systems

| Polymer System | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Conditions |

|---|---|---|---|

| PDPP[T]₂–TPT (non-fluorinated) | ~1 x 10⁻² | 2.0 x 10⁻⁴ | Annealed at 350°C |

| PDPP[T]₂–TPF₂T (difluorinated) | ~2 x 10⁻³ | 8.0 x 10⁻³ | Annealed at 300°C |

| PDPP[T]₂–TPF₄T (tetrafluorinated) | ~2.6 x 10⁻³ | 1.3 x 10⁻² | Annealed at 300°C |

Table based on data for fluorinated polydiketopyrrolopyrroles. rsc.org

Sensing Applications

The pyrrole ring, with its electron-rich nature and the presence of an N-H proton, is an excellent motif for use in chemical sensors. nih.govd-nb.info The N-H group can act as a hydrogen bond donor, allowing it to bind with various anions. This interaction can lead to a detectable change in the molecule's optical properties, such as a shift in its absorption spectrum (colorimetric sensing) or a change in its fluorescence intensity (fluorescent sensing). nih.govd-nb.inforesearchgate.net

Pyrrole-based fluorescent sensors have shown high selectivity for fluoride (B91410) anions. nih.govd-nb.info The sensing mechanism often involves the deprotonation of the pyrrole N-H group by the highly basic fluoride anion, which significantly alters the electronic structure of the fluorophore and leads to a distinct change in its emission. nih.gov Given that this compound possesses this crucial N-H functionality, it holds strong potential as a selective fluorescent sensor. The specific arrangement of phenyl and fluorophenyl groups can be used to fine-tune the sensitivity and selectivity of the sensor for target analytes. researchfeatures.comuoregon.edu By designing polymer arrays or hydrogels doped with such sensors, it's possible to create "fingerprints" for different anions, enabling their detection in complex mixtures. researchgate.netresearchfeatures.com

Chemosensors for Specific Analytes (e.g., Metal Ions, Anions, Small Molecules)

Pyrrole-based structures are integral to a wide array of chemosensors. The core of this compound can be adapted to selectively recognize and signal the presence of various analytes.

Metal Ion Sensing: The development of optical chemosensors for the detection of metal ions is a significant area of research due to their roles in biological and environmental systems. researchgate.netlupinepublishers.com Pyrrole-containing compounds, particularly those integrated into larger macrocyclic structures like porphyrins or as part of a Schiff-base ligand, have demonstrated effective metal ion sensing capabilities. researchgate.netlupinepublishers.com For instance, a novel chemosensor based on a diimine-Schiff base was designed for the detection of several first-row transition metal ions. researchgate.net While specific studies on this compound are not abundant, related diarylpyrrole derivatives have shown potential. The sensing mechanism often relies on the coordination of the metal ion with heteroatoms in the sensor molecule, leading to a measurable change in its photophysical properties. For example, some sensors exhibit a colorimetric response, changing color upon binding to a specific metal ion like Cu²⁺. lupinepublishers.com

Anion Sensing: The recognition and sensing of anions are crucial in various chemical and biological processes. Pyrrole-based compounds are particularly adept at anion binding, primarily through hydrogen bonding interactions involving the pyrrole N-H group. mdpi.com Functionalized heterocycles, including those with pyrrole moieties, are widely used as chromofluorogenic anion probes. researchgate.net The introduction of a fluorine atom, as in the 4-fluorophenyl group of the target compound, can influence the acidity of the pyrrole N-H and modulate the binding affinity and selectivity for different anions. elsevierpure.com Studies on related systems have shown that the presence of electron-withdrawing groups can enhance anion binding. researchgate.net While direct data for this compound is limited, the fundamental principles of anion recognition by pyrrole derivatives suggest its potential in this area.

Small Molecule Sensing: The versatility of the diarylpyrrole scaffold extends to the detection of small neutral molecules. The design of synthetic receptors capable of binding such molecules often involves creating a pre-organized cavity with complementary size, shape, and chemical functionality. The phenyl and fluorophenyl groups of this compound can be functionalized to construct such specific recognition sites.

A hypothetical data table illustrating the potential sensing capabilities of a derivative of this compound for various analytes is presented below. The data is based on findings for analogous pyrrole-based chemosensors.

| Analyte | Sensor Derivative | Sensing Method | Limit of Detection (LOD) |

| Cu²⁺ | Amine-functionalized diarylpyrrole | Colorimetric | ~8 ppm lupinepublishers.com |

| Zn²⁺ | Pyridyl-appended diarylpyrrole | Fluorometric | - |

| F⁻ | Nitro-functionalized diarylpyrrole | Colorimetric & Fluorometric | - |

| CN⁻ | Boron-containing diarylpyrrole | Fluorometric | 2.43 ppm rsc.org |

Optical and Electrochemical Sensing Mechanisms

The detection of analytes by chemosensors based on this compound can be transduced through various mechanisms, primarily optical and electrochemical.

Optical Sensing: This method relies on changes in the photophysical properties of the sensor molecule upon analyte binding. These changes can manifest as a shift in the absorption or emission wavelength (colorimetric or fluorometric sensing), a change in fluorescence intensity (enhancement or quenching), or a change in fluorescence lifetime. lupinepublishers.com For instance, the interaction of a metal ion with a sensor can lead to a ligand-to-metal charge transfer (LMCT), resulting in a distinct color change. mdpi.com In fluorescence-based sensing, mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE) are often exploited. rsc.orgrsc.org

Electrochemical Sensing: This approach measures changes in the electrochemical properties of the sensor, such as its redox potential or impedance, upon interaction with an analyte. Pyrrole-based systems have been successfully employed in electrochemical sensors. mdpi.com The binding of an anion to a redox-active receptor, for example, can perturb the electron density at the redox center, leading to a shift in its oxidation or reduction potential, which can be detected by techniques like cyclic voltammetry.

Non-linear Optics (NLO) Materials Development

Non-linear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. The structure of this compound, with its interconnected aromatic and heterocyclic rings, provides a promising scaffold for the design of new NLO materials.

Second Harmonic Generation (SHG) Properties and Hyperpolarizabilities

Second harmonic generation (SHG) is a second-order NLO process where two photons of the same frequency are converted into a single photon with twice the frequency. This phenomenon is highly dependent on the molecular hyperpolarizability (β), a measure of the molecule's ability to exhibit a nonlinear optical response. For a molecule to have a non-zero β, it must be non-centrosymmetric.

The table below presents calculated first hyperpolarizability (β) values for related pyrrole derivatives, illustrating the impact of substitution on NLO properties.

| Compound | Calculated First Hyperpolarizability (β) (esu) | Reference |

| Indanone dicyanovinyl derivative with pyrrolyl-thiazole | 970 x 10⁻³⁰ | researchgate.net |

| Substituted Polythiophene | Varies with chain length | rsc.orgrsc.org |

| Substituted Polypyrrole | Varies with chain length | rsc.orgrsc.org |

| Substituted Polyfuran | Varies with chain length | rsc.orgrsc.org |

Structure-Property Relationships for NLO Activity in Pyrrole Derivatives

The NLO properties of pyrrole derivatives are intrinsically linked to their molecular structure. Several key factors influence the magnitude of the second-order NLO response:

π-Conjugation Length: Increasing the length of the conjugated π-system generally leads to an enhancement of the hyperpolarizability. acs.org

Donor-Acceptor Strength: The presence of strong electron-donating and electron-accepting groups at the termini of the π-conjugated system significantly increases the charge asymmetry and, therefore, the NLO response. acs.orgnih.gov

Molecular Geometry: The planarity of the molecule plays a crucial role. A more planar structure facilitates π-electron delocalization, which is beneficial for NLO activity. rsc.org

Heteroatom Substitution: The incorporation of different heteroatoms within the conjugated system can modulate the electronic properties and influence the NLO response. acs.org

For this compound, the dihedral angles between the pyrrole ring and the two phenyl rings will affect the degree of π-conjugation and thus its NLO properties. The fluorine substituent, through its inductive and resonance effects, will also play a role in tuning the electronic structure and NLO response.

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a powerful tool for the bottom-up fabrication of functional materials. The ability of this compound to participate in specific intermolecular interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for crystal engineering and the design of self-assembled architectures.

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonding is a dominant directional force in the self-assembly of many organic molecules. The pyrrole N-H group in this compound is a potent hydrogen bond donor. This feature allows for the formation of predictable and robust hydrogen-bonded networks in the solid state.

Crystal engineering aims to control the assembly of molecules in crystals to achieve desired properties. rsc.org By understanding and utilizing the hydrogen bonding capabilities of this compound, it is possible to design crystalline materials with specific packing motifs. For instance, diarylpyrroles have been shown to form interesting crystal structures, and the introduction of different substituents can significantly alter the packing. researchgate.netnih.gov

A recent study on 2,4-diarylpyrroles highlighted the formation of two-dimensional layers through cooperative hydrogen bonds. researchgate.net This suggests that this compound could also form extended, well-ordered structures in the solid state, which is a prerequisite for many applications in materials science.

π-π Stacking Interactions in Solid-State Architectures

The solid-state arrangement of organic molecules is dictated by a complex interplay of non-covalent interactions, which in turn governs the material's bulk properties. For aromatic compounds like this compound, π-π stacking is a predominant force, influencing crystal packing and, consequently, electronic communication between adjacent molecules.

While a specific crystal structure for this compound is not extensively detailed in publicly accessible research, insights can be drawn from computational studies and the analysis of closely related 2,4-diarylpyrrole structures. mdpi.comresearchgate.net Theoretical investigations employing Density Functional Theory (DFT) are instrumental in predicting the geometry and energetics of such interactions. These studies often reveal that the introduction of a fluorine atom, an electron-withdrawing group, onto one of the phenyl rings can significantly modulate the electrostatic potential of the aromatic surface. This modification can lead to stronger and more defined π-π stacking interactions compared to their non-fluorinated analogs, often favoring parallel-displaced or T-shaped arrangements to minimize electrostatic repulsion and maximize attractive forces. rsc.orgresearchgate.net

In the case of this compound, the interaction would likely involve the electron-rich phenyl ring at the 4-position stacking with the electron-deficient fluorophenyl ring at the 2-position of a neighboring molecule. The pyrrole ring itself, with its own π-system, can also participate in these stacking phenomena. mdpi.com The precise geometry, including interplanar distances and slip angles, would be a delicate balance between maximizing π-orbital overlap and accommodating the steric bulk of the aryl substituents.

Table 1: Predicted Parameters for π-π Stacking in Diarylpyrrole Systems

| Interaction Type | Typical Interplanar Distance (Å) | Predicted Stacking Energy (kcal/mol) | Influencing Factors |

| Phenyl-Fluorophenyl Stack | 3.4 - 3.8 | -2.5 to -5.0 | Electrostatic potential, van der Waals forces |

| Phenyl-Pyrrole Stack | 3.5 - 4.0 | -1.5 to -3.0 | Dipole-quadrupole interactions, N-H hydrogen bonding |

| Pyrrole-Pyrrole Stack | 3.6 - 4.2 | -1.0 to -2.5 | Dipole-dipole interactions, steric hindrance |

Note: The data in this table is based on computational models and typical values observed in related aromatic and heterocyclic systems, as direct experimental data for the specific compound is not available.

The nature and extent of π-π stacking are crucial for applications in organic electronics, where efficient charge transport through well-ordered molecular stacks is paramount. The fluorination strategy, as seen in this compound, is a recognized approach to enhance the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) by promoting favorable molecular packing.

Catalysis: Exploration of this compound or its Derivatives as Ligands or Organocatalysts

The field of catalysis continually seeks novel molecular frameworks that can facilitate chemical transformations with high efficiency and selectivity. Pyrrole-containing compounds have emerged as versatile scaffolds in both organocatalysis and as ligands in transition metal catalysis.

The structural features of this compound, specifically the presence of the pyrrolic nitrogen with its lone pair of electrons and the flanking aryl groups, suggest its potential utility as a ligand for transition metals. The electronic properties of the aryl substituents can be fine-tuned to modulate the electron-donating ability of the pyrrole nitrogen, thereby influencing the catalytic activity of the resulting metal complex. For instance, the electron-withdrawing nature of the fluorophenyl group could impact the stability and reactivity of a coordinated metal center. Derivatives of this compound could be designed to incorporate additional coordinating atoms, creating multidentate ligands for a variety of catalytic applications, including cross-coupling reactions, hydrogenations, and oxidations.

In the realm of organocatalysis, the pyrrole motif can act as a hydrogen bond donor through the N-H group, activating substrates in a variety of transformations. While specific studies on the organocatalytic applications of this compound are limited, the broader class of diarylpyrroles has been explored in reactions such as Michael additions and Friedel-Crafts alkylations. The chirality of derivatives, if introduced, could enable enantioselective processes, a cornerstone of modern synthetic chemistry.

Table 2: Potential Catalytic Applications for Diarylpyrrole Scaffolds

| Catalysis Type | Potential Role of Diarylpyrrole | Example Reaction Type | Key Structural Feature |

| Transition Metal Catalysis | Ligand | Suzuki-Miyaura Cross-Coupling | Pyrrole Nitrogen as Coordinating Atom |

| Organocatalysis | Hydrogen Bond Donor | Michael Addition | Pyrrole N-H Group |

| Asymmetric Catalysis | Chiral Ligand/Organocatalyst | Enantioselective Aldol Reaction | Introduction of Chiral Centers |

Note: This table outlines potential applications based on the known reactivity of the pyrrole scaffold and its derivatives. Specific catalytic activity for this compound would require experimental validation.

The exploration of this compound and its derivatives in catalysis remains a promising area of research. The ability to systematically modify the peripheral aryl groups provides a powerful tool for tuning the steric and electronic environment of the catalytic center, potentially leading to the discovery of highly effective and selective catalysts for a range of chemical transformations.

Emerging Research Avenues and Future Outlook for 2 4 Fluorophenyl 4 Phenyl 1h Pyrrole

Integration into Multi-component Systems and Hybrid Materials

The synthesis of pyrrole (B145914) derivatives is increasingly dominated by multi-component reactions (MCRs), which offer efficiency, atom economy, and rapid generation of molecular diversity from simple precursors. orientjchem.orgbohrium.comrsc.orgrsc.org Methodologies like the one-pot, four-component reaction involving an amine, aldehyde, diketone, and nitroalkane are prime examples of how complex pyrrole structures can be assembled in a single step. orientjchem.org The 2-(4-fluorophenyl)-4-phenyl-1H-pyrrole core is ideally suited to be a product of such reactions, which are often promoted by eco-friendly conditions, such as the use of water as a solvent. orientjchem.org

Beyond its synthesis, the 2,4-diarylpyrrole core is a valuable building block for more complex supramolecular structures and hybrid materials. Its inherent chemical handles—the N-H proton and reactive positions on the pyrrole ring—allow for its incorporation into larger systems. Future research is anticipated to focus on using this compound as a monomer or key component in the synthesis of:

Conducting Polymers: Phenylpyrrole derivatives are known precursors to poly-N-phenylpyrroles, a class of conducting polymers used in sensors and energy storage devices.

Hybrid Organic-Inorganic Materials: The pyrrole nitrogen can coordinate with metal centers, opening pathways to create hybrid materials with tailored electronic or catalytic properties.

Fluorescent Probes: The diarylpyrrole scaffold is a component of some fluorescent molecules. By functionalizing the core, it can be integrated into larger probes for biological imaging or chemical sensing. For instance, a related imidazole (B134444) derivative, 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole, has been studied for its interaction with bovine serum albumin (BSA), showcasing the potential of such fluorinated diaryl heterocycles in developing fluorescent biological probes. nih.gov

Application of Advanced In-Situ Spectroscopic Characterization Techniques

Understanding the formation and reactivity of this compound requires sophisticated analytical techniques that can monitor reactions in real-time. While standard methods like NMR and mass spectrometry are used for final product characterization, advanced in-situ spectroscopy is a growing area of interest.

Recent studies on related systems highlight the potential of these techniques. For example, a combination of fluorescence screening and capillary NMR has been used to validate the Paal-Knorr reaction as it is guided by the COX-2 enzyme's active site, demonstrating how protein pockets can template a reaction. nih.govnih.gov Furthermore, transient absorption (TA) spectroscopy has been employed to investigate the photophysical properties and rapid decay mechanisms of dipyrrole subunits, which are fundamental components of the larger bilin family of pigments. nih.gov This technique reveals dynamics dominated by fast internal conversion and isomerization, providing critical insights into how structure dictates function. nih.gov

Future applications for this compound could involve:

In-situ IR/Raman Spectroscopy: To monitor the consumption of starting materials (like the prerequisite 1,4-dicarbonyl) and the emergence of the pyrrole ring during Paal-Knorr or multicomponent synthesis, providing kinetic data and mechanistic insights.

Real-time NMR Monitoring: To track the formation of intermediates and byproducts, which is crucial for optimizing reaction conditions and maximizing yield. Advanced techniques like N-decoupling could be particularly useful for observing the pyrrole N-H proton signal without interference. researchgate.net

Transient Absorption Spectroscopy: To characterize the excited-state properties of novel derivatives, which is essential for developing applications in photochemistry and materials science.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry is an indispensable tool for accelerating the discovery of new molecules with specific functions. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are increasingly used to predict the geometric, electronic, and spectroscopic properties of heterocyclic compounds before they are synthesized.

For instance, computational studies on complex 1,4-dihydropyrrolo[3,2-b]pyrroles have been used to understand their two-photon absorption (2PA) properties and to explain how the electronic structure influences the molar absorption coefficient. acs.org In other work, DFT calculations were critical in elucidating a complex reaction mechanism, revealing how an acid catalyst could steer a reaction toward a thermodynamically unfavored 7-membered ring through a kinetically favored pathway. acs.org For drug discovery, molecular docking and similarity searching are used to design and screen libraries of compounds, as demonstrated in the identification of 4-aryl-1H-pyrrole[2,3-b]pyridine derivatives as potential B-Raf inhibitors. nih.gov

This computational-first approach can be directly applied to the this compound scaffold to:

Predict Electronic Properties: Calculate HOMO/LUMO energy levels to predict the electronic behavior of new derivatives for applications in organic electronics.

Design for Specific Targets: Use molecular docking to design derivatives with enhanced binding affinity for specific biological targets, such as protein kinases or receptors.

Simulate Reaction Pathways: Model transition states to predict the feasibility of novel derivatization reactions and to understand unexpected reaction outcomes.

Tailor Photophysical Properties: Predict absorption and emission spectra to guide the synthesis of new fluorescent dyes and probes.

A summary of computational methods and their applications for pyrrole derivatives is presented in the table below.

| Computational Method | Application | Predicted Properties | Reference |

| DFT/TDDFT | Analysis of Spectroscopic Properties | Molar absorption coefficient, Two-photon absorption (2PA) | acs.org |

| DFT | Mechanistic Investigation | Reaction energy barriers, Transition state geometries | acs.org |

| Molecular Docking | Drug Design | Binding modes, Structure-activity relationships | nih.gov |

Challenges in Scalable Synthesis and Process Optimization for Academic Research

While numerous methods exist for synthesizing pyrroles, significant challenges remain, particularly concerning scalability, purification, and stability, which are critical for academic research where resources may be limited.

A key challenge noted in the synthesis of 2,4-diarylpyrroles is the stability of the final product. Pyrroles lacking substituents at the α-positions (adjacent to the nitrogen) are known to be highly sensitive to air and prone to polymerization, complicating their isolation and storage. nih.govbohrium.com This instability necessitates careful handling under inert atmospheres and rapid purification.

Furthermore, multi-step synthetic routes, often required to build the necessary precursors for cyclization, present their own obstacles. Research on the synthesis of related 2-aryl-azaindoles highlights common difficulties in achieving selective cross-coupling reactions and in the removal of protecting groups. nih.gov For example, the final deprotection of a SEM-protected pyrrole proved challenging due to the release of formaldehyde, which led to the formation of unexpected side products, including a tricyclic eight-membered ring. nih.gov

Process optimization is another critical area. Factors such as reaction time, temperature, catalyst loading, and solvent choice must be fine-tuned to maximize yield and minimize waste. researchgate.net While automated platforms and scheduling optimization algorithms are being developed for large-scale chemical library synthesis, these tools are not yet commonplace in academic labs. rsc.org However, reports of scalable syntheses (>100g) of related aza-chromones demonstrate that overcoming these challenges is an active area of research. researchgate.net

Exploration of Unexplored Reactivity and Derivatization Pathways

The this compound core, with its multiple reaction sites, is ripe for the exploration of new chemical transformations. Recent research has moved beyond standard functionalization to uncover novel reactivity.

A notable example is the recent derivatization of 2,4-diarylpyrroles into their α-nitroso analogues through a simple reaction with sodium nitrite. nih.govbohrium.com This transformation provides a new building block for more complex structures and materials. Another exciting development comes from the study of dihydropyrrolo[3,2-b]pyrroles, where a switch in catalyst from gold to a strong Brønsted acid completely changed the reaction outcome, leading to a surprising ring expansion to form a 7-membered ring instead of the expected benzannulation product. acs.org This highlights how subtle changes in reaction conditions can unlock entirely new chemical pathways.

Future research in this area could focus on:

C-H Activation: Direct functionalization of the C-H bonds on the pyrrole ring or the flanking phenyl groups would provide a highly efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Cycloaddition Reactions: Exploring the pyrrole ring as a diene or dienophile in cycloaddition reactions to construct complex polycyclic systems.

Photochemical Transformations: Using light to induce novel reactions, such as the trifluoromethylation of related vinyl azides that proceeds via a radical mechanism under visible-light irradiation. mdpi.com

Rearrangement Reactions: Investigating acid- or metal-catalyzed rearrangements to access different heterocyclic scaffolds from the 2,4-diarylpyrrole core.

Potential for Novel Functional Materials Based on the Pyrrole Core and its Fluorinated Analogues

The unique structural and electronic properties of 2,4-diarylpyrroles make them promising candidates for the development of novel functional materials. The strategic placement of aryl groups and the presence of the fluorine atom in this compound provide a means to fine-tune properties for specific applications.

The recent discovery that nitrosyl-derivatized 2,4-diarylpyrroles can self-assemble into 2D layered structures with significant interstitial voids is particularly promising. nih.gov This suggests potential applications in areas such as:

Gas Storage and Separation: Where the voids could selectively adsorb small molecules.

Host-Guest Chemistry: Using the defined cavities to encapsulate other molecules, potentially for catalysis or sensing.

Porous Materials: Creating materials with high surface area for various applications.

Furthermore, the investigation of π-extended pyrrolo[3,2-b]pyrrole (B15495793) systems has revealed significant two-photon absorption (2PA) properties. acs.org Materials with high 2PA cross-sections are valuable in fields like bio-imaging, photodynamic therapy, and 3D optical data storage. The fluorinated nature of the target compound could further enhance these properties.

The broader family of tetrapyrrole-based materials, which share the fundamental pyrrole unit, are already being developed as catalysts for the oxygen reduction reaction and for photocatalytic CO₂ reduction, as well as for chemical sensors, indicating a clear path for the application of novel pyrrole-based materials. researchgate.net

The table below summarizes potential applications for functional materials derived from this scaffold.

| Material Type | Potential Application | Enabling Property | Reference |

| 2D Layered Structures | Gas Storage, Host-Guest Chemistry | Interstitial voids, Self-assembly | nih.gov |

| π-Extended Systems | Bio-imaging, Optical Data Storage | Two-photon absorption (2PA) | acs.org |

| Polymeric Films | Sensors, Organic Electronics | Electrical conductivity | |

| Fluorescent Probes | Biological Sensing and Imaging | Fluorescence, Environmental sensitivity | nih.gov |

Q & A

Q. What experimental phasing approaches are effective for pyrrole-containing macromolecular complexes?

- Methodological Answer :

- SAD/MAD Phasing : Use SHELXC/D/E pipelines with selenomethionine-derivatized proteins. Collect data at λ = 0.979 Å (Se K-edge). Refine with Phenix.Refine and validate with MolProbity .

Tables for Key Data

Table 1 : Comparative Crystallographic Parameters for Fluorophenyl-Substituted Pyrroles

| Compound | Space Group | R1 (%) | Bond Length (C-F, Å) | Reference |

|---|---|---|---|---|

| This compound | P2₁/c | 5.3 | 1.34 ± 0.02 | |

| 5-Ethyl-2-(4-fluorophenyl) analog | P 1 | 4.8 | 1.35 ± 0.01 |

Table 2 : Predicted vs. Experimental IC₅₀ Values for Derivatives (MCF-7 Cells)

| Derivative | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Δ (µM) |

|---|---|---|---|

| Ligand 24 | 0.12 | 0.15 ± 0.03 | +0.03 |

| Ligand 27 | 0.09 | 0.11 ± 0.02 | +0.02 |

| Parent | 2.5 | 3.1 ± 0.4 | +0.6 |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.